S-GCD is used in microbiology research to assess the ability of bacteria to deconjugate bile acids. Bile acids are present in the intestine and can inhibit the growth of some bacterial strains. By adding S-GCD to growth media, researchers can observe if specific bacteria can break down the conjugated form of the bile salt, potentially indicating their tolerance to bile acids in the gut. Source: Sigma-Aldrich product page on Sodium Glycochenodeoxycholate:
S-GCD has been used in studies investigating apoptosis, or programmed cell death, in liver cells (hepatocytes). Researchers have found that S-GCD can induce apoptosis in hepatocytes through specific signaling pathways. This research helps scientists understand the mechanisms of cell death in the liver and the potential role of bile acids in liver diseases. Source: "Sodium glycochenodeoxycholate-induced apoptosis in human hepatocytes is mediated by oxidative stress and JNK activation" published in the journal Chemico-Biological Interactions:
Sodium glycochenodeoxycholate is a bile acid salt, specifically the sodium salt of glycochenodeoxycholic acid. It is represented by the chemical formula and has a CAS number of 16564-43-5. This compound plays a significant role as a human metabolite, being involved in various metabolic processes within the body. As a bile salt, sodium glycochenodeoxycholate is crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the intestine .
Sodium glycochenodeoxycholate exhibits several biological activities:
Sodium glycochenodeoxycholate can be synthesized through several methods:
Sodium glycochenodeoxycholate has various applications:
Studies have shown that sodium glycochenodeoxycholate interacts with various compounds:
Sodium glycochenodeoxycholate shares structural similarities with other bile salts. Here are some comparable compounds:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Sodium deoxycholate | Similar steroid structure | More hydrophobic; less soluble than sodium glycochenodeoxycholate. |
Sodium cholate | Similar bile salt characteristics | Exhibits stronger emulsifying properties. |
Sodium glycoursodeoxycholate | Contains similar amino acid conjugation | Less potent in fat emulsification compared to sodium glycochenodeoxycholate. |
Sodium glycochenodeoxycholate is unique due to its specific structural features that enhance its solubilizing capacity for fats while also playing a distinct role in metabolic processes compared to these other bile salts.
Sodium glycochenodeoxycholate functions as a ligand for the farnesoid X receptor (FXR), a nuclear receptor central to bile acid homeostasis. Upon binding, GCDC induces FXR heterodimerization with the 9-cis retinoic acid receptor (RXR), forming a complex that translocates to the nucleus to regulate transcription of target genes [1] [2]. Key among these targets is the small heterodimer partner (SHP), which suppresses bile acid synthesis by inhibiting cholesterol 7α-hydroxylase (CYP7A1) [2] [3]. Concurrently, FXR activation upregulates the bile salt export pump (BSEP), enhancing biliary bile acid excretion, and downregulates the sodium taurocholate cotransporting polypeptide (NTCP), reducing hepatic bile acid uptake [2] [3].
The potency of GCDC in activating FXR is context-dependent. While chenodeoxycholic acid (CDCA), its unconjugated counterpart, exhibits a half-maximal effective concentration (EC50) of 10–50 μM in vitro, glycine conjugation alters its receptor affinity [2]. Structural studies suggest that the 6-ethyl derivative of CDCA (6-ECDCA) enhances FXR activation by ~100-fold compared to GCDC, highlighting the importance of side-chain modifications in receptor engagement [2] [3]. In hepatocellular carcinoma (HCC), FXR activation by GCDC exhibits dual roles: it suppresses tumorigenesis by reducing reactive oxygen species (ROS) and DNA damage but may promote epithelial-mesenchymal transition (EMT) via transforming growth factor-β (TGF-β) signaling in advanced stages [1].
GCDC directly modulates the STAT3 pathway, a critical regulator of cell survival and chemoresistance in hepatocellular carcinoma. Exposure to GCDC induces phosphorylation of STAT3 at serine 727 (Ser727), facilitating its nuclear translocation and activation of pro-survival genes such as B-cell lymphoma 3 (Bcl-3) [4] [5]. This phosphorylation is mediated by the ERK1/2 pathway, as evidenced by the abrogation of STAT3 activation following ERK inhibition with PD98059 [4].
Notably, mutagenesis studies demonstrate that substituting Ser727 with aspartate (S727D) disrupts STAT3 nuclear accumulation, impairing its ability to promote cell survival and chemoresistance [4]. In HCC cells, GCDC-induced STAT3 activation correlates with elevated expression of multidrug resistance proteins, suggesting a mechanism for chemotherapy evasion [4]. Furthermore, STAT3 interacts with glycogen synthase kinase-3β (GSK3β), which stabilizes STAT3-receptor complexes at the plasma membrane, amplifying downstream signaling [6].
The ERK1/2 mitogen-activated protein kinase (MAPK) pathway serves as a primary mediator of GCDC’s cellular effects. GCDC binding to membrane receptors, potentially including G protein-coupled bile acid receptor 1 (GPBAR1), triggers sequential phosphorylation of Raf, MEK, and ERK1/2 [4]. Activated ERK1/2 phosphorylates STAT3 at Ser727, linking bile acid signaling to transcriptional regulation of survival pathways [4].
In addition to STAT3 modulation, ERK1/2 activation by GCDC influences cell proliferation and apoptosis. Prolonged ERK signaling upregulates cyclin D1 and c-Myc, driving cell cycle progression, while concurrently inhibiting pro-apoptotic proteins like BAD [4]. Paradoxically, excessive ERK1/2 activation under oxidative stress conditions can induce senescence, highlighting the pathway’s context-dependent outcomes [5].
While direct evidence linking GCDC to BMP6/ALK3-SMAD signaling remains limited, FXR activation is known to intersect with hepcidin regulation. Hepcidin, a liver-derived peptide controlling iron homeostasis, is transcriptionally regulated by BMP6 binding to ALK3 receptors, which phosphorylate SMAD1/5/8. The SMAD complex then partners with SMAD4 to induce hepcidin expression [5].
FXR agonists, including bile acids, repress hepcidin by upregulating SMAD7, an inhibitory SMAD that disrupts BMP6-SMAD signaling [5]. Although GCDC’s role in this pathway is not explicitly documented, its FXR agonism suggests potential indirect modulation of hepcidin. Further studies are required to elucidate GCDC-specific effects on iron metabolism.